An In-depth Technical Guide to 1,5,7-Trichloroisoquinoline: Structure, Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1,5,7-Trichloroisoquinoline: Structure, Properties, Synthesis, and Therapeutic Potential
This guide offers a comprehensive technical overview of 1,5,7-trichloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, proposes a detailed synthetic pathway, and explores its prospective applications based on the established bioactivity of the broader isoquinoline class.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with a wide range of biological targets. Since the isolation of morphine in the 19th century, isoquinoline alkaloids have been a rich source of therapeutic agents, including the analgesic codeine, the vasodilator papaverine, and the antibacterial berberine.[1]
Halogenation of the isoquinoline core, particularly chlorination, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine atoms can influence metabolic stability, lipophilicity, and electronic distribution, often leading to enhanced biological activity. Derivatives of 7-chloroquinoline, for instance, are historically significant for their antimalarial properties and exhibit a broad spectrum of antiviral, anticancer, and antibacterial effects.[3][4] This guide focuses on the specific, yet under-characterized isomer, 1,5,7-trichloroisoquinoline, providing a foundational understanding for its future exploration in drug development programs.
Chemical Structure and Physicochemical Properties
1,5,7-Trichloroisoquinoline is a trichlorinated derivative of isoquinoline with the molecular formula C₉H₄Cl₃N. The structure features chlorine atoms at positions 1, 5, and 7 of the bicyclic system.
Table 1: Core Chemical and Physical Properties of 1,5,7-Trichloroisoquinoline
| Property | Value | Source/Method |
| CAS Number | 1420794-66-6 | [5] |
| Molecular Formula | C₉H₄Cl₃N | [5] |
| Molecular Weight | 232.49 g/mol | [5] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 145 - 155 °C | Predicted |
| Boiling Point | > 300 °C | Predicted |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aromatic solvents (Toluene). Sparingly soluble in alcohols (Methanol, Ethanol). Insoluble in water. | Predicted |
| pKa | ~4.5 - 5.5 | Predicted (Weakly basic) |
Note: As of February 2026, specific experimental data for the melting point, boiling point, and solubility of 1,5,7-trichloroisoquinoline are not available in published literature. The values provided are predictions based on data from related isomers such as 1,3,6-trichloroisoquinoline (m.p. 125-129 °C) and 5,7,8-trichloroisoquinoline (m.p. 178-179 °C), and the general properties of chlorinated aromatic heterocycles.[6]
Proposed Synthesis of 1,5,7-Trichloroisoquinoline
A specific, validated synthesis for 1,5,7-trichloroisoquinoline is not currently documented. However, a plausible and robust synthetic route can be designed utilizing established methodologies in heterocyclic chemistry, primarily adapting the Pomeranz-Fritsch reaction. This reaction, and its modifications, provides a powerful means to construct the isoquinoline core from an aromatic aldehyde and an aminoacetaldehyde acetal.[7][8][9]
The proposed synthesis begins with the commercially available 2,4-dichlorobenzaldehyde and proceeds through the formation of a Schiff base, followed by an acid-catalyzed cyclization and subsequent chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1,5,7-Trichloroisoquinoline.
Hypothetical Experimental Protocol
Step 1: Synthesis of N-(2,4-dichlorobenzylidene)-2,2-dimethoxyethanamine (Schiff Base)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and toluene (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Synthesis of 5,7-Dichloroisoquinoline (Pomeranz-Fritsch Cyclization)
-
Carefully add the crude Schiff base from Step 1 to concentrated sulfuric acid (e.g., 70-80%) at 0 °C with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to approximately 80-100 °C for 2-6 hours. The harsh acidic conditions are necessary due to the electron-withdrawing nature of the chlorine substituents.[7]
-
Monitor the reaction by TLC (quenching an aliquot with base and extracting into an organic solvent).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution until pH > 10.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,7-dichloroisoquinoline.
Step 3: Synthesis of 1,5,7-Trichloroisoquinoline
-
Dissolve the 5,7-dichloroisoquinoline from Step 2 in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours until TLC analysis indicates complete conversion to the N-oxide.[10]
-
Wash the reaction mixture with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield 5,7-dichloroisoquinoline N-oxide.
-
To the crude N-oxide, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 1-3 hours.
-
After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Neutralize with a base and extract the product with DCM.
-
Purify the final product by column chromatography to yield 1,5,7-trichloroisoquinoline.
Predicted Spectroscopic Data for Structural Elucidation
The definitive identification of 1,5,7-trichloroisoquinoline requires a suite of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are predicted.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~8.45 | d | J = 5.5 - 6.0 | Downfield due to proximity to nitrogen; coupled to H-4. |
| H-4 | ~7.70 | d | J = 5.5 - 6.0 | Coupled to H-3. |
| H-6 | ~7.90 | d | J = 2.0 - 2.5 | Meta-coupled to H-8. |
| H-8 | ~8.15 | d | J = 2.0 - 2.5 | Deshielded by peri-interaction with the nitrogen lone pair; meta-coupled to H-6. |
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~152 | Attached to Cl and N; significantly deshielded. |
| C-3 | ~145 | Aromatic CH in the pyridine ring. |
| C-4 | ~122 | Aromatic CH in the pyridine ring. |
| C-4a | ~136 | Quaternary carbon at the ring junction. |
| C-5 | ~134 | Attached to Cl. |
| C-6 | ~129 | Aromatic CH in the benzene ring. |
| C-7 | ~135 | Attached to Cl. |
| C-8 | ~128 | Aromatic CH in the benzene ring. |
| C-8a | ~130 | Quaternary carbon at the ring junction. |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Signals |
| IR (KBr Pellet) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1550 cm⁻¹ (C=C/C=N stretch), ~850-800 cm⁻¹ (Ar C-H bend, indicative of substitution pattern), ~750-700 cm⁻¹ (C-Cl stretch).[11][12] |
| Mass Spec (EI-MS) | Molecular Ion (M⁺) at m/z 231, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6) in an approximate ratio of 100:98:32:3. Key fragments would include loss of Cl (m/z 196) and potentially HCN (m/z 204). |
Potential Applications in Drug Development & Medicinal Chemistry
While no specific biological studies on 1,5,7-trichloroisoquinoline have been published, the known pharmacological profile of related chlorinated isoquinolines and quinolines provides a strong basis for predicting its therapeutic potential.
Anticancer Activity
Many substituted isoquinoline and quinoline derivatives exhibit potent anticancer activity.[2][3][4] They can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization. The specific substitution pattern of 1,5,7-trichloroisoquinoline may confer unique interactions with enzyme active sites, making it a candidate for screening against various cancer cell lines.
Caption: Hypothetical mechanism for anticancer activity.
Antimicrobial and Antimalarial Potential
The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine.[4] Hybrid molecules incorporating 7-chloroquinoline have shown potent activity against drug-resistant strains of Plasmodium falciparum as well as a range of bacteria and fungi.[13][14] The addition of chlorine atoms at the 1 and 5 positions could enhance lipophilicity, potentially improving cell penetration and efficacy against microbial targets. Several phenyl-substituted isoquinolines have been identified as antibacterial agents that inhibit the crucial cell division protein FtsZ.[3]
Safety and Handling
As a novel, uncharacterized chemical, 1,5,7-trichloroisoquinoline should be handled with caution in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[15] A full safety data sheet (SDS) should be developed once the compound is synthesized and its toxicological properties are evaluated.
Conclusion
1,5,7-Trichloroisoquinoline represents a promising yet unexplored scaffold for medicinal chemistry. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The predicted physicochemical properties and detailed synthetic protocol offer a clear path for its creation in the laboratory. Given the extensive history of biological activity associated with chlorinated isoquinolines, this novel compound is a compelling candidate for screening in anticancer, antimicrobial, and antimalarial drug discovery programs. Further experimental validation of the properties and biological activities outlined in this guide is a critical next step in unlocking the potential of this unique molecule.
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